Thromboxane A3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

60114-68-3 |

|---|---|

Molecular Formula |

C20H30O5 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(Z)-7-[(1S,3R,4S,5S)-3-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h3-4,6-7,12-13,15-18,20-21H,2,5,8-11,14H2,1H3,(H,22,23)/b6-3+,7-4-,13-12+/t15-,16+,17+,18-,20+/m0/s1 |

InChI Key |

NMZKLLJQNNTBRJ-GIGDAOFJSA-N |

SMILES |

CCC=CCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O |

Isomeric SMILES |

CC/C=C/C[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCC=CCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O |

Synonyms |

thromboxane A3 TXA3 |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive Thromboxane A3: A Technical Guide to its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the initial discovery and isolation of thromboxane (B8750289) A3 (TXA3), a biologically active eicosanoid derived from eicosapentaenoic acid (EPA). Due to its inherent instability, the existence of TXA3 was first established through the identification of its stable hydrolysis product, thromboxane B3 (TXB3). This whitepaper details the seminal experimental protocols that enabled its discovery, presents the quantitative data from these early studies, and illustrates the key biochemical pathways and experimental workflows.

Introduction: The Dawn of the Trienoic Prostanoids

The story of thromboxane A3 begins with the investigation into the biochemical basis for the observed cardiovascular benefits of diets rich in omega-3 fatty acids, such as those consumed by Greenland Eskimos. Researchers hypothesized that eicosapentaenoic acid (EPA; C20:5ω3), a major component of these diets, could be a substrate for the same enzymes that metabolize arachidonic acid (AA; C20:4ω6) into pro-aggregatory and vasoconstrictive thromboxane A2 (TXA2). This line of inquiry led to the pivotal discovery that EPA is indeed converted to a new, less potent thromboxane, designated as this compound.

The initial challenge for researchers was the extreme instability of TXA3, which has a half-life of about 30 seconds in aqueous solution, similar to TXA2.[1] This characteristic precluded its direct isolation from biological systems. The breakthrough came with the ability to detect and quantify its stable, inactive metabolite, thromboxane B3 (TXB3).

Initial Discovery and Characterization: Inferring Existence from a Stable Metabolite

The first definitive evidence for the in vivo formation of TXA3 in humans was presented in a landmark 1983 study by Fischer and Weber.[2] Their research demonstrated that dietary supplementation with cod liver oil, rich in EPA, led to the appearance of TXB3 in stimulated platelets.

Experimental Protocol: The Fischer and Weber Study (1983)

The following protocol outlines the key steps that led to the identification of TXB3, confirming the endogenous production of TXA3.

Objective: To determine if dietary EPA is converted to TXA3 in human platelets.

Methodology:

-

Dietary Supplementation: Human volunteers ingested cod liver oil containing a significant percentage of EPA for a specified period.

-

Blood Collection and Platelet-Rich Plasma (PRP) Preparation:

-

Venous blood was drawn from the subjects and collected into a solution of 3.8% sodium citrate (B86180) (9:1, blood:citrate).[3]

-

Platelet-rich plasma (PRP) was prepared by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.[3]

-

-

Platelet Stimulation:

-

The PRP was incubated at 37°C.

-

Platelet aggregation and thromboxane synthesis were induced by the addition of a platelet agonist, such as collagen.[2]

-

-

Extraction of Thromboxanes:

-

The reaction was stopped, and the plasma was acidified.

-

Thromboxanes (TXB2 and the putative TXB3) were extracted using an organic solvent, such as ethyl acetate.

-

-

Purification and Derivatization:

-

The organic extract was evaporated to dryness.

-

The residue was subjected to a multi-step purification process, which could include passage through an Amberlite XAD-2 column and a SEP-PAK silica (B1680970) cartridge, followed by thin-layer chromatography (TLC) to separate thromboxanes from other prostaglandins.[3]

-

For gas chromatography-mass spectrometry (GC-MS) analysis, the purified thromboxanes were derivatized to form more volatile and stable compounds. A common method involved the formation of methoxime-dimethylisopropylsilylmethyl ester derivatives.[3]

-

-

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

-

The derivatized samples were injected into a gas chromatograph coupled to a mass spectrometer.

-

Capillary GC columns were used to achieve high-resolution separation of TXB2 and TXB3 derivatives.

-

Mass spectrometry was used to identify the compounds based on their unique mass fragmentation patterns. The presence of a peak with the expected mass-to-charge ratio (m/z) for derivatized TXB3 confirmed its identity.[2]

-

Quantification was achieved by comparing the peak area of the sample's TXB3 to that of a known amount of an internal standard.

-

Experimental Workflow: From Dietary EPA to TXB3 Detection

The following diagram illustrates the workflow of the initial discovery experiments.

Quantitative Data from Early Studies

The initial studies provided crucial quantitative data that established the formation of TXA3 and suggested its biological relevance.

| Parameter | Finding | Significance | Reference |

| TXB3 Formation | Formation of TXB3 was detected in platelets from subjects on an EPA-rich diet. | Confirmed the in vivo conversion of EPA to TXA3. | [2] |

| Relative TXB3 Production | The amount of TXB3 produced was significantly less than TXB2. | Suggests that EPA is a poorer substrate for cyclooxygenase and/or thromboxane synthase than arachidonic acid. | [2] |

| Platelet Aggregation | Platelet aggregation in response to low doses of collagen was reduced after the EPA-rich diet. | Indicates that the formation of the less potent TXA3, and the reduced formation of the highly potent TXA2, leads to a net anti-aggregatory effect. | [2] |

| TXB2 Formation | Concomitant with the appearance of TXB3, the formation of TXB2 from endogenous arachidonic acid was reduced. | Demonstrates that EPA competes with arachidonic acid for the same enzymes, thereby reducing the production of the pro-aggregatory TXA2. | [2] |

Biosynthesis and Signaling Pathway of this compound

The biosynthesis and signaling of TXA3 are analogous to that of TXA2, with the key difference being the precursor fatty acid.

Biosynthesis of this compound

The following diagram outlines the biochemical pathway from EPA to TXA3.

Signaling Pathway of this compound

This compound, like TXA2, exerts its effects by binding to the thromboxane receptor (TP), a G-protein coupled receptor (GPCR).[4] However, studies suggest that TXA3 is a much weaker agonist at this receptor compared to TXA2.

Conclusion and Future Directions

The initial discovery of this compound, though indirect, was a pivotal moment in understanding the biochemical mechanisms underlying the cardiovascular benefits of omega-3 fatty acids. The development of sensitive analytical techniques like GC-MS was crucial in identifying its stable metabolite, TXB3, and confirming its endogenous production. The early research established that the formation of the less potent TXA3, at the expense of the highly pro-aggregatory TXA2, shifts the hemostatic balance towards a less thrombotic state.

For drug development professionals, the story of TXA3 underscores the potential of dietary lipids to modulate critical signaling pathways. Further research into stable analogs of TXA3 and a more detailed characterization of its interaction with the TP receptor could open new avenues for the development of novel anti-thrombotic therapies. The foundational work detailed in this guide provides the essential experimental and conceptual framework for these future endeavors.

References

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. Triene prostaglandins: Prostacyclin and thromboxane biosynthesis and unique biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Platelet aggregation: a tool for clinical investigation and pharmacological study. Methodology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Thromboxane A3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboxane (B8750289) A3 (TXA3) is a member of the eicosanoid family of signaling molecules, derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1][2] Like its more widely studied counterpart, thromboxane A2 (TXA2), which is synthesized from the omega-6 fatty acid arachidonic acid, TXA3 plays a role in hemostasis and vascular tone.[3][4] However, a key distinction lies in its attenuated biological activity; TXA3 is a significantly weaker vasoconstrictor and platelet aggregator.[5] This difference in potency has significant implications for cardiovascular health and has positioned the dietary intake of EPA as a potential therapeutic strategy to modulate thrombotic and inflammatory responses.[6] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, biosynthesis, and signaling pathways of thromboxane A3, supplemented with detailed experimental considerations for its study.

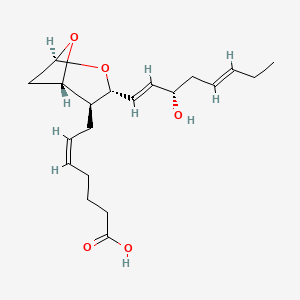

Chemical Structure and Properties

This compound is a C20 carboxylic acid characterized by a bicyclic oxane-oxetane ring system, a feature that defines the thromboxane class of eicosanoids.[3]

| Property | Value | Source |

| Molecular Formula | C20H30O5 | [7] |

| Molecular Weight | 350.4 g/mol | [7] |

| IUPAC Name | (Z)-7-[(1S,3R,4S,5S)-3-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid | [7] |

| CAS Number | 60114-68-3 | [7] |

Stereochemistry

The biological activity of this compound is intrinsically linked to its precise three-dimensional structure. The molecule possesses several stereocenters and geometric isomers that are critical for its interaction with its receptor.

The IUPAC name precisely defines the stereochemistry at each chiral center and the geometry of the double bonds:

-

(1S, 3R, 4S, 5S) at the bicyclo[3.1.1]heptane core.

-

(Z) configuration for the double bond in the heptenoic acid side chain (at carbon 5).

-

(1E, 3S, 5E) configuration for the double bonds and the hydroxyl-bearing carbon in the octa-1,5-dienyl side chain.

Biosynthesis of this compound

This compound is synthesized in platelets and other cells from eicosapentaenoic acid (EPA) through a series of enzymatic reactions.[1]

The biosynthetic pathway begins with the liberation of EPA from the cell membrane phospholipids (B1166683) by phospholipase A2. Cyclooxygenase (COX) enzymes then convert EPA to the unstable endoperoxide intermediate, Prostaglandin H3 (PGH3).[2] Finally, thromboxane synthase isomerizes PGH3 to the biologically active this compound.[2] TXA3 is highly unstable in aqueous solution and rapidly hydrolyzes to the inactive, more stable metabolite, Thromboxane B3 (TXB3).[6]

Signaling Pathway of this compound

This compound exerts its biological effects by binding to and activating the thromboxane receptor (TP), a G-protein coupled receptor (GPCR).[3][5] While TXA3 is a weaker agonist than TXA2, it is believed to activate the same receptor. The TP receptor is primarily coupled to the Gq and G12/13 families of G-proteins.[5][8]

Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activation leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), resulting in the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[8][9] These signaling cascades culminate in physiological responses such as platelet shape change, aggregation, and vasoconstriction.

Experimental Protocols

Generation and Isolation of Thromboxane B3 from Platelets

As this compound is highly unstable, its stable hydrolysis product, Thromboxane B3 (TXB3), is typically measured.

1. Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy donors (who have not taken anti-inflammatory drugs for at least two weeks) into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[10]

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).[11]

-

Prepare platelet-poor plasma (PPP) by centrifuging a separate aliquot of blood at 2000 x g for 10 minutes. This will be used as a blank for aggregation studies.

2. Platelet Stimulation and TXB3 Generation:

-

To a sample of PRP, add eicosapentaenoic acid (EPA) to a final concentration of 10-100 µM.

-

Initiate platelet aggregation and thromboxane synthesis by adding a platelet agonist such as collagen (2-5 µg/mL) or thrombin (0.1-1 U/mL).[6][12]

-

Incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes) with gentle stirring.

3. Extraction of TXB3:

-

Stop the reaction by adding a cold solution of ethanol (B145695) or methanol (B129727) containing a reducing agent like stannous chloride to prevent further oxidation.

-

Acidify the sample to pH 3-4 with a weak acid (e.g., citric acid).

-

Extract the lipids, including TXB3, with a non-polar solvent such as ethyl acetate (B1210297) or diethyl ether.

-

Evaporate the organic solvent under a stream of nitrogen.

4. Purification of TXB3:

-

The dried extract can be purified using solid-phase extraction (SPE) with a C18 or silica (B1680970) cartridge.[7]

-

Further purification can be achieved using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7]

Characterization of Thromboxane B3

1. Mass Spectrometry (MS):

-

Gas chromatography-mass spectrometry (GC-MS) is a common method for the identification and quantification of TXB3.[7]

-

Derivatization of TXB3 to its methyl ester, methyloxime, and trimethylsilyl (B98337) ether derivatives is typically required to improve its volatility and chromatographic properties.

-

The characteristic fragmentation pattern of the derivatized TXB3 in the mass spectrometer allows for its unambiguous identification.[13][14]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

While less common for routine analysis due to the larger sample amounts required, ¹H and ¹³C NMR spectroscopy can provide definitive structural elucidation of purified TXB3.[15][16][17][18][19]

-

The chemical shifts and coupling constants of the protons and carbons in the TXB3 molecule provide detailed information about its stereochemistry and conformation.

In Vitro Platelet Aggregation Assay

Light transmission aggregometry (LTA) is the gold standard for assessing platelet function in vitro.[1][11][20]

1. Principle:

-

LTA measures the change in light transmission through a suspension of PRP as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the sample decreases, and light transmission increases.

2. Procedure:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Place a cuvette containing the PRP sample in the aggregometer at 37°C with a stir bar.

-

Establish a baseline of 0% aggregation with the PRP and 100% aggregation with the PPP.

-

Add a known concentration of this compound (or a stable analog) to the PRP and record the change in light transmission over time.

-

The extent of aggregation is typically measured as the maximum percentage change in light transmission.

-

By using a range of TXA3 concentrations, a dose-response curve can be generated to determine its potency (EC50).

Conclusion

This compound is a biologically active eicosanoid with a well-defined chemical structure and stereochemistry. Its synthesis from eicosapentaenoic acid and its attenuated effects on platelet aggregation and vasoconstriction compared to thromboxane A2 highlight the significant impact of dietary fatty acids on cardiovascular physiology. The detailed understanding of its signaling pathways and the availability of robust experimental protocols for its study are crucial for ongoing research into its therapeutic potential. Further investigation into the precise molecular interactions of TXA3 with its receptor and the downstream signaling events will continue to provide valuable insights for the development of novel anti-thrombotic and anti-inflammatory therapies.

References

- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thromboxanes: selective biosynthesis and distinct biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thromboxane - Wikipedia [en.wikipedia.org]

- 4. Production of platelet thromboxane A2 inactivates purified human platelet thromboxane synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of thromboxane B3 converted from eicosapentaenoic acid in human platelet rich plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptor-mediated dense granule release in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 12. Thromboxane A synthase-independent production of 12-hydroxyheptadecatrienoic acid, a BLT2 ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characteristic fragmentation of thromboxane B2 in thermospray high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Study of prostaglandins and thromboxanes B2 using mass-spectrometry of secondary ions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. beilstein-journals.org [beilstein-journals.org]

- 20. researchgate.net [researchgate.net]

The Biosynthesis of Thromboxane A3 from Eicosapentaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of Thromboxane (B8750289) A3 (TXA3) from the omega-3 fatty acid, eicosapentaenoic acid (EPA). The document details the enzymatic pathway, presents available quantitative data, outlines experimental protocols for studying this process, and provides visualizations of the key pathways and workflows.

Introduction

Thromboxane A3 (TXA3) is an eicosanoid synthesized from eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid commonly found in fish oil. The biosynthesis of TXA3 follows a similar enzymatic pathway to that of the more widely studied pro-thrombotic and vasoconstrictive agent, Thromboxane A2 (TXA2), which is derived from the omega-6 fatty acid, arachidonic acid (AA). However, TXA3 exhibits significantly attenuated biological activity compared to TXA2, a distinction with important implications for cardiovascular health and the development of novel therapeutic agents. This guide will explore the core aspects of TXA3 biosynthesis, its biological effects, and the experimental methodologies used to investigate this pathway.

The Biosynthetic Pathway of this compound from EPA

The conversion of EPA to TXA3 is a two-step enzymatic process primarily occurring in platelets. It involves the sequential action of cyclooxygenase (COX) and thromboxane synthase.

Step 1: Conversion of EPA to Prostaglandin (B15479496) H3 (PGH3) by Cyclooxygenase (COX)

The initial and rate-limiting step is the conversion of EPA to the unstable intermediate, Prostaglandin H3 (PGH3). This reaction is catalyzed by the enzyme prostaglandin G/H synthase, commonly known as cyclooxygenase (COX). Both major isoforms of this enzyme, COX-1 and COX-2, can metabolize EPA.[1][2] COX-1 is constitutively expressed in platelets and is the primary isoform responsible for thromboxane synthesis in these cells.[3][4] EPA competes with the endogenous omega-6 fatty acid, arachidonic acid (AA), for the active site of the COX enzymes.[5]

Step 2: Conversion of PGH3 to this compound (TXA3) by this compound Synthase

The intermediate PGH3 is then rapidly converted to this compound (TXA3) by the enzyme this compound synthase (TXA3S).[6] TXA3 is a highly unstable compound with a short half-life, rapidly hydrolyzing to the stable, inactive metabolite, Thromboxane B3 (TXB3).[7] It is the measurement of TXB3 that is typically used to quantify TXA3 production.[7]

Quantitative Data

This section summarizes the available quantitative data for the enzymes and products involved in the TXA3 biosynthetic pathway. Direct comparative kinetic data for EPA metabolism by COX-1 and the biological activity of TXA3 are limited in the literature.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source |

| COX-1 | Arachidonic Acid | ~5 µM | - | [2] |

| COX-2 | Eicosapentaenoic Acid | 13 ± 1 µM | 102 ± 2 µmol/min/mg | [8] |

| Thromboxane A2 Synthase | Prostaglandin H2 | 32 µM | 41 U/mg | [8] |

Table 2: Comparative Biological Activity of Thromboxanes

| Compound | Biological Effect | Potency | Source |

| Thromboxane A2 (TXA2) | Platelet Aggregation | Potent agonist | [3][9] |

| This compound (TXA3) | Platelet Aggregation | Weak agonist/Inactive | [7][10] |

| Thromboxane A2 (TXA2) | Vasoconstriction | Potent vasoconstrictor | [3][6] |

| This compound (TXA3) | Vasoconstriction | Less potent than TXA2 | [6] |

Note: Specific IC50 or EC50 values for direct comparison of TXA3 and TXA2 are not available in the cited literature. The potency is described qualitatively.

This compound Receptor Signaling Pathway

This compound is believed to exert its biological effects through the same thromboxane A2 receptors (TP receptors) as TXA2.[8][11][12] These are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate a signaling cascade leading to platelet activation and smooth muscle contraction. The primary signaling pathway involves the activation of Gq and G13 proteins.[2][8][11]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The rise in intracellular calcium is a key event in platelet shape change, granule release, and aggregation, as well as smooth muscle contraction.[11]

-

G13 Pathway: Activation of G13 stimulates the Rho/Rho-kinase pathway, which contributes to vasoconstriction by increasing the calcium sensitivity of the contractile machinery in smooth muscle cells.[2][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of this compound from EPA.

Cyclooxygenase (COX) Activity Assay with EPA

This protocol is adapted from standard COX inhibitor screening assays and is designed to measure the conversion of EPA to PGH3 by COX-1 or COX-2.

Materials:

-

Purified recombinant human or ovine COX-1 or COX-2 enzyme

-

Eicosapentaenoic acid (EPA) substrate

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Stannous chloride (SnCl2) solution (to reduce PGG3 to PGH3)

-

Enzyme inhibitor (for control, e.g., indomethacin)

-

96-well microplate

-

Microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer and bring to the desired reaction temperature (e.g., 37°C).

-

Reconstitute COX enzyme in assay buffer to the desired concentration.

-

Prepare a stock solution of EPA in ethanol (B145695) and dilute to the desired working concentration in assay buffer.

-

Prepare a fresh solution of SnCl2 in ethanol.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Heme cofactor

-

COX enzyme solution

-

-

For inhibitor control wells, add the COX inhibitor. For vehicle control wells, add the corresponding solvent.

-

-

Enzyme Incubation:

-

Incubate the plate for a short period (e.g., 5-10 minutes) at the reaction temperature to allow the enzyme to equilibrate.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the EPA substrate to all wells.

-

-

Reaction Termination and Reduction:

-

After a defined incubation time (e.g., 2 minutes), terminate the reaction by adding an acidic solution.

-

Immediately add SnCl2 solution to reduce the PGG3 formed to PGH3.

-

-

Quantification of PGH3 (indirectly):

-

The unstable PGH3 is typically quantified by derivatization and analysis using techniques like LC-MS/MS. Alternatively, downstream products can be measured.

-

Thromboxane B3 Quantification by ELISA

This protocol outlines a competitive ELISA for the quantification of the stable TXA3 metabolite, TXB3, in biological samples such as plasma or platelet lysates.

Materials:

-

Thromboxane B3 ELISA kit (containing TXB3 antibody-coated plate, TXB3 conjugate, standards, wash buffer, substrate, and stop solution)

-

Biological sample (e.g., platelet-rich plasma, serum)

-

Microplate reader

Protocol:

-

Sample Preparation:

-

Collect blood and prepare platelet-rich plasma (PRP) by centrifugation.

-

Induce platelet activation to stimulate TXB3 production (e.g., with collagen or thrombin).

-

Stop the reaction and centrifuge to obtain the supernatant containing TXB3.

-

-

ELISA Procedure (follow kit manufacturer's instructions):

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add the TXB3 conjugate (e.g., TXB3-HRP) to each well.

-

Incubate the plate to allow for competitive binding between the sample/standard TXB3 and the TXB3 conjugate for the antibody binding sites.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of TXB3 in the sample.

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis:

-

Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of TXB3 in the samples by interpolating their absorbance values from the standard curve.

-

Thromboxane B3 Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) provides a highly sensitive and specific method for the quantification of TXB3.

Materials:

-

Biological sample

-

Deuterated internal standard (e.g., TXB3-d4)

-

Extraction solvent (e.g., ethyl acetate)

-

Derivatization reagents (e.g., for methylation and silylation)

-

GC-MS system

Protocol:

-

Sample Preparation and Extraction:

-

Add a known amount of the deuterated internal standard to the biological sample.

-

Perform a liquid-liquid or solid-phase extraction to isolate the lipids, including TXB3.

-

-

Derivatization:

-

Convert the extracted TXB3 into a volatile derivative suitable for GC analysis. This typically involves a two-step process:

-

Methylation: Convert the carboxylic acid group to a methyl ester.

-

Silylation: Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

-

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The compounds are separated on the GC column based on their volatility and interaction with the stationary phase.

-

The separated compounds are then ionized and detected by the mass spectrometer.

-

-

Data Analysis:

-

Quantify the amount of TXB3 in the sample by comparing the peak area of the endogenous TXB3 to the peak area of the deuterated internal standard using selected ion monitoring (SIM).

-

Conclusion

The biosynthesis of this compound from eicosapentaenoic acid represents a crucial area of study for understanding the cardiovascular benefits associated with omega-3 fatty acid consumption. The competition between EPA and arachidonic acid for the same enzymatic machinery, leading to the production of a significantly less potent platelet agonist and vasoconstrictor, is a key mechanism underlying these benefits. While further research is needed to fully elucidate the quantitative aspects of this pathway and the precise biological activity of TXA3, the methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore this promising therapeutic avenue. The continued investigation into the biosynthesis and signaling of TXA3 holds the potential to yield novel strategies for the prevention and treatment of cardiovascular diseases.

References

- 1. The response to thromboxane A2 analogues in human platelets. Discrimination of two binding sites linked to distinct effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eicosapentaenoic acid inhibits prostaglandin D2 generation by inhibiting cyclo-oxygenase-2 in cultured human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 9. This compound (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Physiological role of thromboxane A3 in human platelets

An In-depth Technical Guide to the Physiological Role of Thromboxane (B8750289) A3 in Human Platelets

Introduction

Thromboxane A2 (TXA2), a potent pro-thrombotic and vasoconstrictive agent, is a well-characterized eicosanoid derived from arachidonic acid (AA) in activated human platelets. Its role in amplifying platelet aggregation and promoting hemostasis is central to cardiovascular physiology and pathology. However, a less potent analogue, Thromboxane A3 (TXA3), can also be produced by platelets. Derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), TXA3 is a weak agonist at the thromboxane receptor. This guide provides a detailed examination of the biosynthesis, signaling, and physiological effects of TXA3 in human platelets, highlighting its role as a modulator of platelet reactivity. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of platelet biology and thrombosis.

Biosynthesis of this compound vs. Thromboxane A2

The production of thromboxanes in platelets is initiated by the release of fatty acid precursors from the membrane phospholipids (B1166683) by phospholipase A2. The specific thromboxane synthesized is dependent on the precursor fatty acid available.

-

Thromboxane A2 (TXA2) is synthesized from arachidonic acid (AA, an omega-6 fatty acid).

-

This compound (TXA3) is synthesized from eicosapentaenoic acid (EPA, an omega-3 fatty acid)[1].

Dietary intake of EPA, commonly found in fish oil, increases its incorporation into platelet membranes, making it available for enzymatic conversion. Both pathways utilize the same enzymes: cyclooxygenase-1 (COX-1) and thromboxane synthase. However, the resulting products have vastly different biological activities.

Caption: Biosynthesis pathways of TXA2 and TXA3 in human platelets.

Comparative Data: this compound vs. Thromboxane A2

The primary distinction between TXA3 and TXA2 lies in their efficacy at the shared Thromboxane A2 Receptor (TP receptor). While detailed quantitative data for TXA3 binding affinities and potency are limited, qualitative studies consistently demonstrate its significantly lower activity. The formation of TXA3 is often described as producing a "non-aggregatory" or "inactive" compound relative to TXA2[1]. This competitive production of a weaker agonist contributes to the overall reduction in platelet reactivity observed after dietary EPA consumption[1].

| Feature | Thromboxane A2 (TXA2) | This compound (TXA3) |

| Precursor Fatty Acid | Arachidonic Acid (AA, C20:4 ω-6) | Eicosapentaenoic Acid (EPA, C20:5 ω-3)[1] |

| Effect on Platelet Aggregation | Potent Agonist[2][3][4] | Weak Agonist / "Non-aggregatory"[1] |

| Receptor | Thromboxane A2 Receptor (TP Receptor)[2] | Thromboxane A2 Receptor (TP Receptor) |

| Overall Physiological Impact | Pro-thrombotic, Vasoconstrictor[2][5] | Reduces overall platelet reactivity by competing with TXA2 production[1] |

| Stable Metabolite | Thromboxane B2 (TXB2)[2] | Thromboxane B3 (TXB3)[1] |

Signaling Pathway of Thromboxane Receptor in Human Platelets

Both TXA2 and TXA3 exert their effects through the TP receptor, a G protein-coupled receptor (GPCR). In human platelets, the TPα isoform is exclusively expressed[5]. Activation of the TP receptor initiates a signaling cascade that leads to platelet shape change, degranulation, and aggregation. The primary signaling pathways involve coupling to two families of G proteins: Gq and G12/13.[6][7]

-

Gq Pathway : Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC)[7][8][9]. This cascade is crucial for granule secretion and aggregation.

-

G12/13 Pathway : Coupling to G12/13 activates the Rho/Rho-kinase signaling pathway. This pathway is primarily responsible for the initial shape change of the platelet from a discoid to a spherical, spiny form, a critical step for aggregation[6][10].

Caption: TPα receptor signaling pathways in human platelets.

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

Studying the intrinsic properties of platelets requires their isolation from whole blood. This is typically achieved by preparing PRP or, for more controlled experiments, washed platelets.[11]

Methodology:

-

Blood Collection: Whole blood is drawn from donors into a tube containing an anticoagulant, typically Acid-Citrate-Dextrose (ACD) solution (e.g., 1 volume of ACD for 6 volumes of blood)[11].

-

First Centrifugation (for PRP): The whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. This separates the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the supernatant, which is Platelet-Rich Plasma (PRP).

-

PRP Isolation: The upper PRP layer is carefully collected.

-

Second Centrifugation (for Washed Platelets): To prepare washed platelets, the PRP is acidified (to prevent activation) and centrifuged at a higher speed (e.g., 1000-1200 x g) for 10-15 minutes to pellet the platelets.

-

Washing and Resuspension: The supernatant (Platelet-Poor Plasma, PPP) is discarded. The platelet pellet is gently resuspended in a physiological buffer (e.g., Tyrode's buffer) containing a platelet inhibitor like prostacyclin (PGI2) to prevent aggregation during the washing steps. This wash step is typically repeated.

-

Final Resuspension: The final platelet pellet is resuspended in the desired experimental buffer to a standardized platelet count.

Caption: Experimental workflow for preparing human platelets.

Platelet Aggregation Assay via Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet function. It measures the increase in light transmission through a stirred suspension of platelets as they aggregate in response to an agonist.[11]

Methodology:

-

Preparation: A sample of PRP or washed platelets is placed in a transparent cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.

-

Baseline Reading: The instrument is calibrated by setting 0% light transmission for the platelet suspension and 100% transmission for a corresponding sample of Platelet-Poor Plasma (PPP) or buffer[11].

-

Agonist Addition: An agonist (e.g., arachidonic acid, collagen, or a TP receptor agonist like U46619) is added to the cuvette to induce platelet activation and aggregation[11][12][13].

-

Measurement: As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through. This change in light transmission is recorded over time, generating an aggregation curve.

-

Analysis: The maximum percentage of aggregation and the slope of the aggregation curve are analyzed to quantify the platelet response.

Measurement of this compound Production

Because TXA3 is highly unstable (half-life < 30 seconds), its production is quantified by measuring its stable, inactive hydrolysis product, Thromboxane B3 (TXB3).

Methodology:

-

Platelet Stimulation: Platelets from subjects on an EPA-rich diet are stimulated with an agonist like collagen to induce the synthesis and release of thromboxanes[1].

-

Reaction Termination: The reaction is stopped, and the platelet suspension is centrifuged to obtain the supernatant.

-

Extraction: The thromboxane metabolites (TXB2 and TXB3) are extracted from the supernatant.

-

Analysis: The levels of TXB3 are quantified using highly sensitive analytical techniques such as combined gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1]. These methods allow for the specific detection and quantification of TXB3, distinguishing it from the more abundant TXB2.

Conclusion

This compound is a critical, yet often overlooked, modulator of human platelet function. While it acts on the same TP receptor as the potent agonist TXA2, its significantly weaker activity means that its production leads to a net reduction in platelet reactivity. This occurs through competitive inhibition of the enzymatic pathway that produces TXA2. The physiological role of TXA3 is therefore primarily one of attenuation, providing a biochemical basis for the anti-thrombotic benefits associated with dietary omega-3 fatty acids. For researchers and drug development professionals, understanding this dynamic interplay between the omega-6/TXA2 and omega-3/TXA3 pathways is essential for developing novel anti-platelet therapies and dietary interventions for cardiovascular disease.

References

- 1. This compound (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 3. scilit.com [scilit.com]

- 4. On the formation and effects of thromboxane A2 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 8. Thromboxane receptor - Wikipedia [en.wikipedia.org]

- 9. The response to thromboxane A2 analogues in human platelets. Discrimination of two binding sites linked to distinct effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of thromboxane receptor activation in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Regulation of Thromboxane Receptor Activation in Human Platelets" by Rosemary Whelan and Garret A. Fitzgerald [digitalcommons.newhaven.edu]

Comparative Biological Activity of Thromboxane A3 vs. Thromboxane A2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the biological activities of Thromboxane (B8750289) A3 (TXA3) and Thromboxane A2 (TXA2). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the core differences in the biosynthesis, receptor interaction, and physiological effects of these two eicosanoids. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways.

Introduction: The Thromboxane Family

Thromboxanes are potent lipid mediators derived from polyunsaturated fatty acids and play crucial roles in hemostasis and vascular tone. The two major forms, TXA2 and TXA3, are synthesized from different precursors and exhibit distinct biological activities. TXA2, derived from the omega-6 fatty acid arachidonic acid (AA), is a well-established potent platelet aggregator and vasoconstrictor. In contrast, TXA3, which originates from the omega-3 fatty acid eicosapentaenoic acid (EPA), is significantly less active, a distinction with important physiological and therapeutic implications. The balance between these two thromboxanes can be influenced by dietary intake of omega-3 fatty acids, which shifts the biosynthetic pathway towards the less potent TXA3.[1]

Biosynthesis of Thromboxane A2 and A3

The biosynthesis of both TXA2 and TXA3 involves a series of enzymatic reactions initiated by the release of their respective precursor fatty acids from the cell membrane.

Thromboxane A2 Synthesis:

-

Arachidonic Acid (AA) Release: Upon cellular stimulation (e.g., by thrombin or collagen), phospholipase A2 (PLA2) hydrolyzes membrane phospholipids (B1166683) to release AA.

-

Prostaglandin H2 (PGH2) Formation: The cyclooxygenase (COX) enzyme (primarily COX-1 in platelets) converts AA into the unstable intermediate PGH2.

-

Thromboxane A2 (TXA2) Generation: Thromboxane-A synthase then metabolizes PGH2 to TXA2.

Thromboxane A3 Synthesis:

-

Eicosapentaenoic Acid (EPA) Release: Similarly, EPA is released from membrane phospholipids by PLA2.

-

Prostaglandin H3 (PGH3) Formation: COX enzymes convert EPA to the unstable intermediate PGH3.

-

This compound (TXA3) Generation: Thromboxane-A synthase subsequently converts PGH3 to TXA3.

Both TXA2 and TXA3 are highly unstable in aqueous solutions, with a half-life of approximately 30 seconds, and are rapidly hydrolyzed to their inactive and stable metabolites, Thromboxane B2 (TXB2) and Thromboxane B3 (TXB3), respectively.

Biosynthesis of TXA2 and TXA3

Comparative Biological Activities

The primary difference in the biological activity between TXA2 and TXA3 lies in their potency as platelet agonists and vasoconstrictors.

Platelet Aggregation

Thromboxane A2 is a potent inducer of platelet aggregation. It binds to the thromboxane prostanoid (TP) receptor on the surface of platelets, initiating a signaling cascade that leads to platelet activation, degranulation, and aggregation.

In stark contrast, This compound is considered to be biologically inactive or, at most, a very weak platelet agonist. [2] Some studies suggest that TXA3 does not induce platelet aggregation at all.[2] The formation of the inactive TXA3, coupled with the reduced production of TXA2 when EPA competes with AA for COX enzymes, contributes to the overall reduced platelet reactivity observed with increased dietary intake of omega-3 fatty acids.[2]

| Compound | Precursor | Effect on Platelet Aggregation |

| Thromboxane A2 (TXA2) | Arachidonic Acid (AA) | Potent Agonist |

| This compound (TXA3) | Eicosapentaenoic Acid (EPA) | Inactive / Very Weak Agonist |

Quantitative data (e.g., EC50 values) for TXA3-induced platelet aggregation is scarce in the literature, reflecting its minimal activity.

Vasoconstriction

Thromboxane A2 is a powerful vasoconstrictor, acting on smooth muscle cells in blood vessels to cause contraction and increase blood pressure. This effect is also mediated through the TP receptor.

Similar to its effect on platelets, This compound exhibits significantly weaker vasoconstrictor properties compared to TXA2. The reduced potency of TXA3 in causing vasoconstriction contributes to the cardiovascular benefits associated with omega-3 fatty acid consumption.

| Compound | Effect on Vasoconstriction |

| Thromboxane A2 (TXA2) | Potent Vasoconstrictor |

| This compound (TXA3) | Weak Vasoconstrictor |

Bronchoconstriction

Thromboxane A2 is also a known bronchoconstrictor and has been implicated in the pathophysiology of asthma. It acts on airway smooth muscle to cause contraction. The effects of TXA3 on the respiratory system have been less extensively studied, but it is presumed to have a significantly weaker bronchoconstrictor effect, consistent with its overall reduced biological activity.

Receptor Binding and Signaling Pathway

Both TXA2 and TXA3 are believed to exert their effects through the same thromboxane prostanoid (TP) receptor, a G-protein coupled receptor. There are two main isoforms of the TP receptor, TPα and TPβ, which differ in their C-terminal tails and can couple to different G-proteins, leading to diverse cellular responses.

The signaling pathway for TXA2 is well-characterized:

-

Receptor Binding: TXA2 binds to the TP receptor.

-

G-Protein Activation: This activates Gq and/or G12/13 proteins.

-

Downstream Signaling:

-

Gq Pathway: Activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).

-

G12/13 Pathway: Activation of the Rho/Rho-kinase pathway, which contributes to platelet shape change and smooth muscle contraction.

-

Due to its weak activity, the downstream signaling events following the interaction of TXA3 with the TP receptor are not as well-defined. It is likely that TXA3 binds to the TP receptor with a much lower affinity than TXA2, resulting in a significantly attenuated or absent downstream signal.

References

Navigating the Nuances of Thromboxane Receptor Engagement: A Technical Guide to Thromboxane A3 Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the binding characteristics of Thromboxane (B8750289) A3 (TXA3) with its cognate receptor. It provides a comprehensive overview of the current understanding of TXA3 receptor binding affinity and specificity, detailed experimental protocols for characterization, and a clear visualization of the associated signaling pathways. This document is intended to serve as a critical resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and cardiovascular research.

Introduction: The Thromboxane Axis and the Role of Thromboxane A3

The thromboxane family of eicosanoids, particularly Thromboxane A2 (TXA2), are potent mediators of platelet aggregation and vasoconstriction, playing a pivotal role in hemostasis and thrombosis. These actions are mediated through the G-protein coupled Thromboxane A2 receptor, also known as the TP receptor.

This compound (TXA3) is a structurally similar analog of TXA2, derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). In contrast to the potent pro-thrombotic and vasoconstrictive effects of TXA2, TXA3 is characterized as a weak or inactive agonist at the TP receptor. This distinction is a cornerstone of the proposed cardiovascular benefits associated with dietary omega-3 fatty acid consumption. Understanding the nuances of TXA3's interaction with the TP receptor is therefore of significant interest for the development of novel anti-thrombotic therapies.

It is critical to note that a distinct receptor for this compound has not been identified; rather, TXA3 is understood to interact with the well-characterized Thromboxane A2 (TP) receptor. This guide will therefore focus on the comparative binding and functional characteristics of TXA3 and TXA2 at the TP receptor.

Quantitative Analysis of Ligand Binding and Functional Potency

Precise quantitative binding affinity data for TXA3 at the TP receptor, such as Kd or Ki values, are not extensively reported in publicly available literature. However, functional assays consistently demonstrate that TXA3 is a significantly less potent agonist than TXA2. Some studies describe TXA3 as "non-aggregatory" or "inactive" in the context of platelet function.[1]

The following table summarizes the qualitative and semi-quantitative comparison of TXA2 and TXA3 at the TP receptor, based on available information.

| Ligand | Receptor | Binding Affinity (Qualitative) | Functional Potency (Platelet Aggregation) | Key Characteristics |

| Thromboxane A2 (TXA2) | TP Receptor | High | Potent Agonist | The primary endogenous ligand, a strong mediator of platelet aggregation and vasoconstriction. |

| This compound (TXA3) | TP Receptor | Significantly Lower than TXA2 | Very Weak Agonist / Inactive | Described as "non-aggregatory"; contributes to the anti-thrombotic effects of omega-3 fatty acids.[1] |

Thromboxane A2 (TP) Receptor Signaling Pathway

Activation of the TP receptor by an agonist initiates a cascade of intracellular signaling events. The TP receptor primarily couples to two families of G proteins: Gq/11 and G12/13.

-

Gq/11 Pathway: Upon receptor activation, the α-subunit of Gq/11 activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC). This cascade ultimately results in platelet shape change, granule secretion, and aggregation.

-

G12/13 Pathway: The TP receptor also couples to G12/13, which activates the small GTPase Rho. Rho, through its effector Rho-associated kinase (ROCK), leads to the phosphorylation of myosin light chain phosphatase, inhibiting its activity and thereby promoting the phosphorylation of myosin light chain. This results in cellular contraction, contributing to vasoconstriction and platelet shape change.

TP Receptor Signaling Pathway

Experimental Protocols for Determining Binding Affinity and Specificity

The characterization of ligand binding to the TP receptor is fundamental to understanding its pharmacology. Radioligand binding assays are a classical and robust method for determining the affinity (Kd or Ki) of ligands.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a non-radiolabeled ligand (e.g., TXA3) by measuring its ability to compete with a known radiolabeled ligand for binding to the TP receptor.

Materials:

-

Cell membranes expressing the TP receptor (e.g., from human platelets or a recombinant cell line).

-

Radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548).

-

Unlabeled competitor ligand (e.g., TXA3, TXA2, or other test compounds).

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl2).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a suitable source (e.g., washed human platelets) through homogenization and centrifugation. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: In a series of tubes, combine a fixed concentration of the radiolabeled ligand and a fixed amount of the membrane preparation.

-

Competition: Add increasing concentrations of the unlabeled competitor ligand to the tubes. Include control tubes with no competitor (total binding) and tubes with a high concentration of a known potent unlabeled ligand to determine non-specific binding.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Radioligand Competition Binding Assay Workflow

Conclusion

While a distinct this compound receptor remains to be identified, the interaction of TXA3 with the Thromboxane A2 (TP) receptor is of significant pharmacological interest. The available evidence strongly indicates that TXA3 is a very weak agonist at the TP receptor, with substantially lower binding affinity and functional potency compared to TXA2. This characteristic likely contributes to the beneficial cardiovascular effects of omega-3 fatty acids.

For researchers and drug development professionals, the methodologies outlined in this guide provide a robust framework for further elucidating the specific binding kinetics and functional consequences of TXA3 and other novel ligands at the TP receptor. A thorough understanding of these interactions is essential for the rational design of new therapeutic agents targeting the thromboxane signaling pathway. Future research focusing on obtaining precise quantitative binding data for TXA3 will be invaluable in refining our understanding of its role in physiology and pathophysiology.

References

Metabolic Fate and Degradation Products of Thromboxane A3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboxane (B8750289) A3 (TXA3) is a member of the eicosanoid family of signaling molecules, derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). In contrast to its more widely studied and potent analogue, thromboxane A2 (TXA2), which is synthesized from the omega-6 fatty acid arachidonic acid (AA), TXA3 exhibits significantly attenuated biological activity. This technical guide provides a comprehensive overview of the metabolic fate of TXA3, its degradation products, the analytical methodologies for their quantification, and the underlying signaling pathways that dictate its physiological effects. This information is of critical importance for researchers in cardiovascular disease, inflammation, and pharmacology, as well as for professionals involved in the development of novel therapeutics targeting eicosanoid pathways.

Biosynthesis and Immediate Degradation of Thromboxane A3

The biosynthesis of TXA3 parallels that of TXA2, originating from the enzymatic processing of its precursor fatty acid integrated into cell membranes.

-

Release of Eicosapentaenoic Acid (EPA): Upon cellular stimulation by various agonists (e.g., thrombin, collagen), phospholipase A2 (PLA2) is activated and catalyzes the hydrolysis of membrane phospholipids, releasing EPA into the cytoplasm.

-

Cyclooxygenase (COX) Pathway: The free EPA is then metabolized by cyclooxygenase enzymes (COX-1 and COX-2) to form the unstable endoperoxide intermediate, prostaglandin (B15479496) H3 (PGH3).

-

Thromboxane Synthase Action: Thromboxane synthase, an enzyme predominantly found in platelets, subsequently converts PGH3 into the biologically active but highly unstable this compound.[1]

Due to its chemical instability in aqueous solutions, TXA3 has a very short half-life, on the order of seconds. It undergoes rapid, non-enzymatic hydrolysis to form its stable, and biologically inactive, metabolite, Thromboxane B3 (TXB3) .[1][2] This rapid conversion means that direct measurement of TXA3 in biological systems is not feasible; instead, its downstream metabolites are used as reliable biomarkers of its in vivo production.

Further Metabolism and Degradation Products

Following its formation, Thromboxane B3 enters circulation and is further metabolized into several products that are ultimately excreted in the urine. The metabolic pathways of TXB3 are analogous to the well-characterized metabolism of Thromboxane B2. The primary routes of degradation involve beta-oxidation and dehydrogenation.

The major urinary metabolites of TXA3 that have been identified are:

-

2,3-dinor-thromboxane B3: Formed through the process of beta-oxidation, where the carboxylic acid side chain of TXB3 is shortened by two carbon atoms.

-

11-dehydro-thromboxane B3: This metabolite is a product of the oxidation of the C-11 hydroxyl group of TXB3 to a keto group.[3] This metabolite is considered a reliable indicator of systemic TXA3 production.

Quantitative Data on this compound and its Metabolites

The in vivo production of TXA3 is significantly influenced by dietary intake of EPA. The following tables summarize the available quantitative data on the formation and excretion of TXA3 and its metabolites.

Table 1: Comparative Formation of Thromboxane B3 and Thromboxane B2

| Parameter | Finding | Biological Context | Reference |

| TXB3 vs. TXB2 Formation in Platelets | Formation of TXB3 is estimated to be 5-15% of TXB2 formation. | In platelet-rich plasma stimulated with collagen following dietary supplementation with cod liver oil. | |

| Effect of EPA on TXA2 Generation | EPA acts as a poor substrate for the cyclooxygenase/thromboxane synthase complex and competitively inhibits TXA2 generation. | In washed human thrombocytes incubated with free arachidonic acid and EPA. | [4] |

| TXA3 vs. TXA2 Production upon Stimulation | The formation and absolute quantities of TXA3 are approximately 20% of the respective TXA2 data. | Upon stimulation with arachidonic acid in washed human thrombocytes co-incubated with EPA. | [4] |

Table 2: Urinary Excretion of Thromboxane Metabolites

| Metabolite | Concentration in Healthy Volunteers | Effect of EPA Supplementation | Reference |

| 11-dehydro-thromboxane B3 | 1.29 to 7.64 pg/mg creatinine | Increased levels observed after dietary supplementation with EPA. | [3] |

| 11-dehydro-thromboxane B2 | Less than 1% of 11-dehydro-TXB2 levels. | - | [3] |

| 11-dehydro-thromboxane B2 | 635 +/- 427 pg/mg creatinine | A 38% reduction in excretion was observed after 10 weeks of fish oil concentrate supplementation. | [5][6] |

| 2,3-dinor-thromboxane B2 | Men: 223 +/- 31 ng/24h; Women: 215 +/- 44 ng/24h | - | [7] |

Signaling Pathways of this compound

The biological effects of thromboxanes are mediated through their interaction with specific cell surface receptors, known as thromboxane receptors (TP receptors). These receptors are G-protein coupled receptors (GPCRs). The signaling cascade initiated by the potent agonist TXA2 is well-characterized; however, TXA3 is considered a weak agonist at the TP receptor.

Thromboxane A2 Signaling Pathway

Activation of the TP receptor by TXA2 leads to the coupling of two main families of G-proteins:

-

Gq/11: This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to platelet shape change, granule secretion, and aggregation.[8][9]

-

G12/13: This pathway activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase Rho. This is involved in the regulation of myosin light chain phosphorylation, contributing to platelet shape change and contraction.[10]

This compound and its Attenuated Signaling

This compound is described as being "non-aggregatory" or "weakly proaggregatory".[2] The molecular basis for this reduced activity is believed to be its lower affinity for the TP receptor compared to TXA2. While direct comparative binding affinity studies are not extensively reported, the consensus in the literature points to a significantly weaker interaction. This diminished binding efficacy results in a substantially lower level of G-protein activation and, consequently, a blunted downstream signaling cascade, failing to reach the threshold required for full platelet activation.

It has also been suggested that TXA3 may even have inhibitory effects on platelet aggregation, potentially by increasing cyclic AMP (cAMP) levels in platelets, a potent inhibitor of platelet activation.[1]

Caption: Biosynthesis and degradation pathway of this compound.

Experimental Protocols

Accurate quantification of TXA3 and its metabolites is crucial for research in this field. Due to the instability of TXA3, analytical methods focus on its stable degradation products, primarily TXB3 and its urinary metabolites. The gold-standard techniques are mass spectrometry-based methods, which offer high sensitivity and specificity.

Sample Handling and Preparation

Proper sample collection and handling are critical to prevent the artificial ex vivo formation of thromboxanes, which can lead to erroneously high measurements.

-

Blood Collection:

-

Plasma/Serum Preparation:

-

Process the blood samples as soon as possible after collection. Centrifuge at a low speed (e.g., 1,500 x g for 15 minutes at 4°C) to obtain platelet-rich plasma, or at a higher speed to obtain platelet-poor plasma.

-

For serum, allow the blood to clot at room temperature for a defined period before centrifugation.

-

-

Urine Collection:

-

For quantitative analysis of urinary metabolites, a 24-hour urine collection is often preferred to account for diurnal variations.

-

Aliquots of urine should be stored at -80°C until analysis.

-

-

Solid-Phase Extraction (SPE):

-

Biological samples (plasma, serum, or urine) typically require a purification and concentration step before analysis. SPE is commonly used for this purpose.

-

C18 or phenylboronic acid columns can be employed to selectively extract thromboxane metabolites from the complex biological matrix.[14]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Thromboxane B3

GC-MS is a highly sensitive and specific method for the quantification of TXB3.

-

Derivatization: Thromboxanes are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to increase their volatility. A common procedure involves:

-

Methoximation: Conversion of the keto group to a methoxime derivative.

-

Esterification: Conversion of the carboxylic acid group to an ester (e.g., pentafluorobenzyl ester).

-

Silylation: Conversion of the hydroxyl groups to trimethylsilyl (B98337) (TMS) or dimethylisopropylsilyl ethers.[12]

-

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5MS). The separation is based on the volatility and interaction of the derivatives with the stationary phase of the column.

-

MS Detection: The separated compounds are ionized (e.g., by electron ionization or chemical ionization) and detected by a mass spectrometer. Quantification is typically performed in the selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect specific ions characteristic of the derivatized TXB3 and an isotopically labeled internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Urinary Metabolites

LC-MS/MS is a powerful technique for the direct analysis of urinary metabolites like 11-dehydro-TXB3 without the need for extensive derivatization.

-

LC Separation: The extracted urine sample is injected into a liquid chromatograph. Separation is achieved on a reverse-phase column (e.g., C18) using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol).

-

MS/MS Detection:

-

The eluent from the LC is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.

-

The first quadrupole (Q1) is set to select the precursor ion (the deprotonated molecule [M-H]⁻) of the target metabolite (e.g., m/z 367 for 11-dehydro-TXB2, with a similar m/z expected for 11-dehydro-TXB3).

-

The precursor ion is fragmented in the collision cell (q2), and the second quadrupole (Q3) is set to detect a specific product ion.

-

This selected reaction monitoring (SRM) provides very high specificity and sensitivity for quantification.[5] An isotopically labeled internal standard is used for accurate quantification.

-

Caption: Generalized workflow for the analysis of thromboxane metabolites.

Caption: Signaling pathways of Thromboxane A2 and A3.

Conclusion

The metabolic fate of this compound is characterized by its rapid conversion to the stable metabolite TXB3, followed by further degradation to urinary metabolites such as 2,3-dinor-TXB3 and 11-dehydro-TXB3. The attenuated biological activity of TXA3, in stark contrast to the potent pro-aggregatory and vasoconstrictive effects of TXA2, is attributed to its weak agonism at the thromboxane receptor. A thorough understanding of the metabolism and signaling of TXA3 is essential for elucidating the cardiovascular benefits associated with increased dietary intake of eicosapentaenoic acid. The detailed experimental protocols outlined in this guide provide a framework for the accurate and reliable quantification of TXA3 metabolites, which are critical biomarkers for both basic research and clinical investigations in the field of eicosanoid biology and pharmacology.

References

- 1. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fish oil fatty acids and human platelets: dose-dependent decrease in dienoic and increase in trienoic thromboxane generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ingestion of marine oil reduces excretion of 11-dehydrothromboxane B2, an index of intravascular production of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,3-Dinor metabolites of thromboxane A2 and prostacyclin in urine from healthy human subjects: diurnal variation and relation to 24h excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular activation by thromboxane A2 and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. G proteins of the G12 family are activated via thromboxane A2 and thrombin receptors in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability of thromboxane in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [Determination of three metabolites of thromboxane A2 and 8-iso-prostaglandin F2α in urine by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by Thromboxane A3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thromboxane (B8750289) A3 (TXA3) is a member of the eicosanoid family of lipids, closely related to the more extensively studied Thromboxane A2 (TXA2). While TXA2 is a potent mediator of platelet aggregation and vasoconstriction, TXA3, derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is generally considered to be a less potent agonist.[1][2] This guide provides a detailed overview of the known and inferred intracellular signaling pathways activated by thromboxanes, with a specific focus on what can be extrapolated for TXA3. It is intended to be a valuable resource for researchers investigating the nuanced roles of different thromboxane species in physiology and disease.

Introduction to Thromboxane Signaling

Thromboxanes are synthesized from prostaglandin (B15479496) H (PGH) precursors through the action of thromboxane synthase.[3] They exert their biological effects by binding to and activating cell surface thromboxane receptors (TP receptors), which are G protein-coupled receptors (GPCRs).[4][5] The primary and most well-characterized signaling pathways initiated by TP receptor activation involve the coupling to heterotrimeric G proteins of the Gq and G12/13 families.[6][7] These pathways ultimately lead to a cascade of intracellular events, including increased intracellular calcium concentrations and the activation of small GTPases, which together orchestrate cellular responses such as platelet shape change, aggregation, and smooth muscle contraction.[6]

While the vast majority of research has focused on TXA2, it is widely accepted that TXA3 acts on the same TP receptors.[1] However, quantitative data directly comparing the binding affinity and signaling potency of TXA3 to TXA2 are sparse in publicly available literature. The prevailing understanding is that TXA3 is a weaker agonist at the TP receptor, leading to attenuated downstream signaling and physiological responses.[1][2] One study noted that the formation of what was described as "inactive" thromboxane A3 may contribute to reduced platelet reactivity.[1]

Core Signaling Pathways

The intracellular signaling pathways activated by thromboxanes are primarily mediated by two key G protein families: Gq and G12/13.

Gq-PLC-Calcium Mobilization Pathway

Upon ligand binding, the TP receptor undergoes a conformational change that allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the α-subunit of the Gq protein.[8][9] This catalyzes the exchange of GDP for GTP on Gαq, leading to its activation and dissociation from the βγ subunits. The activated Gαq-GTP then stimulates Phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6] The resulting increase in intracellular Ca2+ concentration is a critical signal for numerous cellular processes, including the activation of protein kinase C (PKC) and calmodulin-dependent kinases, which play a role in platelet granule secretion and smooth muscle contraction.[6] DAG, the other product of PLC activity, remains in the plasma membrane and activates PKC.

G12/13-RhoA Signaling Pathway

In addition to Gq, TP receptors also couple to G proteins of the G12/13 family.[7] Activation of G12/13 leads to the stimulation of RhoGEFs (guanine nucleotide exchange factors for the Rho family of small GTPases). These RhoGEFs, in turn, activate RhoA by promoting the exchange of GDP for GTP.[6]

Activated RhoA-GTP regulates a variety of downstream effectors, most notably Rho-associated coiled-coil containing protein kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain (MLC). This "calcium sensitization" contributes to smooth muscle contraction and is essential for platelet shape change, a critical early step in platelet activation.[6]

Quantitative Data Summary

As previously mentioned, specific quantitative data for this compound is limited. The following table summarizes the qualitative and inferred quantitative comparisons between TXA2 and TXA3 based on the available literature.

| Parameter | Thromboxane A2 (TXA2) | This compound (TXA3) | Reference |

| Precursor | Arachidonic Acid (AA) | Eicosapentaenoic Acid (EPA) | [1] |

| Potency | Potent agonist | Less potent agonist | [1][2] |

| Platelet Aggregation | Strong inducer | Weak or non-aggregatory | [1] |

| Vasoconstriction | Potent vasoconstrictor | Weaker vasoconstrictor | [2] |

| Receptor Binding Affinity (Ki) | High affinity | Lower affinity (inferred) | N/A |

| EC50 for Gq/PLC Activation | Low nanomolar range (for analogs) | Higher than TXA2 (inferred) | N/A |

| EC50 for G12/13/RhoA Activation | Low nanomolar range (for analogs) | Higher than TXA2 (inferred) | N/A |

Detailed Experimental Protocols

The following protocols are based on established methods for studying the effects of the stable TXA2 analog, U-46619, and can be adapted for the investigation of TXA3. Due to the instability of native thromboxanes, stable analogs are typically used in these assays.

Platelet Aggregation Assay

This assay measures the ability of an agonist to induce platelet aggregation in a sample of platelet-rich plasma (PRP) by monitoring changes in light transmission.

Materials:

-

Human whole blood collected in sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-